trans-4-Isopropylcyclohexanecarboxylic acid
Overview
Description
Trans-4-Isopropylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is a white to off-white crystalline powder that is slightly soluble in DMSO and methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including Nateglinide, a hypoglycemic agent .
Mechanism of Action
Mode of Action
It has been used as a substitution for the carboxylic acid component in the ugi multicomponent condensation . This reaction leads to the formation of certain derivatives .
Pharmacokinetics
Trans-4-Isopropylcyclohexanecarboxylic acid has a molecular weight of 170.25 . It is a white crystalline powder , soluble in ethanol, chloroform, and ethyl acetate, but insoluble in water . Its density is predicted to be 0.996±0.06 g/cm3 . The melting point is 95 °C and the boiling point is predicted to be 263.8±8.0 °C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. suggests that it may be more effective in non-aqueous environments. Furthermore, its stability may be affected by temperature, given its specific melting and boiling points .
Biochemical Analysis
Biochemical Properties
Trans-4-Isopropylcyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the Ugi multicomponent condensation . This reaction leads to the formation of (1 R ,4 R )- N - (2- (cyclohexylamino)-2-oxo-4-isopropylcyclohexane-1-carboxamide derivatives .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substitution for the carboxylic acid component in the Ugi multicomponent condensation . This leads to the formation of complex compounds, exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-4-Isopropylcyclohexanecarboxylic acid can be synthesized from 4-Isopropylbenzoic acid through a series of chemical reactions . The process involves hydrogenation of 4-Isopropylbenzoic acid to form 4-Isopropylcyclohexanecarboxylic acid , followed by separation of the trans isomer . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity . The process is optimized for cost-effectiveness and efficiency, often incorporating advanced separation techniques like crystallization and chromatography to isolate the desired trans isomer .
Chemical Reactions Analysis
Types of Reactions: Trans-4-Isopropylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, bromides.
Scientific Research Applications
Chemistry: Trans-4-Isopropylcyclohexanecarboxylic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals . It serves as a precursor for the synthesis of Nateglinide, a drug used to treat type 2 diabetes .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexane derivatives . It helps in understanding the biochemical transformations and interactions of similar compounds in living organisms .
Medicine: this compound is a key intermediate in the synthesis of Nateglinide, which is used to manage blood sugar levels in patients with type 2 diabetes . Its role in drug development highlights its importance in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers and resins . It is also employed in the manufacture of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
- Cis-4-Isopropylcyclohexanecarboxylic acid
- 4-Isopropylbenzoic acid
- Hexahydrocumic acid
Comparison: Trans-4-Isopropylcyclohexanecarboxylic acid is unique due to its trans configuration, which imparts specific stereochemical properties that are crucial for its role in the synthesis of Nateglinide . Compared to its cis isomer, the trans form exhibits different reactivity and selectivity in chemical reactions . Additionally, its structural similarity to 4-Isopropylbenzoic acid and hexahydrocumic acid allows it to participate in similar types of reactions, but with distinct outcomes due to its unique stereochemistry .
Properties
IUPAC Name |
4-propan-2-ylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQKWRUZZCBSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884281, DTXSID20884283, DTXSID50977652 | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62067-45-2, 7077-05-6, 7084-93-7 | |
Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62067-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062067452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7084-93-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 62067-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-isopropylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-isopropylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Isopropylcyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76GYT4RZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing trans-4-Isopropylcyclohexanecarboxylic acid?
A1: Several synthetic approaches have been explored for this compound. One method utilizes β-pinene, a natural product, as the starting material. [] This route involves oxidation, ring opening, and rearrangement to produce dihydrocumic acid, followed by catalytic hydrogenation and epimerization. [] Another method uses 4-isopropylbenzoic acid as the starting material and employs a skeletal RuNiC catalyst for hydrogenation. [] This reaction is typically carried out in an alkaline solution and is influenced by factors such as temperature, pressure, and reactant ratios. [] A third method, used in the synthesis of the anti-diabetic drug nateglinide, involves isomerizing this compound to its cis isomer through a series of reactions including oxidation and catalytic hydrogenation. [] This isomer is then reacted further to produce nateglinide. []
Q2: How does the stereochemistry of 4-Isopropylcyclohexanecarboxylic acid (cis vs. trans) impact its applications?
A2: The stereochemistry of 4-Isopropylcyclohexanecarboxylic acid plays a crucial role in its applications, particularly in pharmaceutical synthesis. For instance, in the synthesis of the anti-diabetic drug nateglinide, the cis isomer of 4-Isopropylcyclohexanecarboxylic acid is a key intermediate. [] While the provided research focuses on the synthesis of the trans isomer, it highlights the importance of stereochemical control in achieving desired products. Further research might explore the specific impact of cis vs. trans configuration on the activity and properties of derivatives like nateglinide.
Q3: What factors influence the yield of this compound in the synthesis using a skeletal RuNiC catalyst?
A3: The synthesis of this compound using a skeletal RuNiC catalyst is influenced by several factors. [] Reaction temperature, pressure, and the ratio of reactants significantly impact the yield. [] For example, research has shown that a temperature of 90°C, a pressure of 3 MPa, and a specific amount of NaOH (11g) added to the reaction mixture, along with a 6-hour reaction time at 150°C, resulted in a yield of 60.8% for this compound. [] This highlights the importance of optimizing reaction conditions to maximize the yield of the desired product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.